molecular formula C14H15FN2O4S B5750367 5-(dimethylsulfamoyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

5-(dimethylsulfamoyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B5750367
M. Wt: 326.35 g/mol
InChI Key: YLXHKLJVCKVKFI-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dimethylsulfamoyl group, a fluorine atom, and a furan ring attached to a benzamide core. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonation: The amine group is sulfonated to introduce the dimethylsulfamoyl group.

    Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction.

    Amidation: The final step involves the coupling of the furan-2-ylmethyl group with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2-carboxylic acid derivatives, while reduction of the nitro group yields amine derivatives.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The furan ring and the dimethylsulfamoyl group are believed to play crucial roles in its biological activity. These groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(dimethylsulfamoyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group, in particular, is not commonly found in similar compounds, making it a subject of interest for further study .

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4S/c1-17(2)22(19,20)11-5-6-13(15)12(8-11)14(18)16-9-10-4-3-7-21-10/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXHKLJVCKVKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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